N-(pyridin-2-ylmethyl)aniline

CAS No.: 4329-81-1

Cat. No.: VC2407752

Molecular Formula: C12H12N2

Molecular Weight: 184.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4329-81-1 |

|---|---|

| Molecular Formula | C12H12N2 |

| Molecular Weight | 184.24 g/mol |

| IUPAC Name | N-(pyridin-2-ylmethyl)aniline |

| Standard InChI | InChI=1S/C12H12N2/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13-12/h1-9,14H,10H2 |

| Standard InChI Key | FTCFXBBBKDOQJA-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NCC2=CC=CC=N2 |

| Canonical SMILES | C1=CC=C(C=C1)NCC2=CC=CC=N2 |

Introduction

Chemical Identity and Nomenclature

Basic Identification

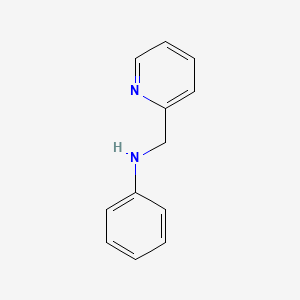

N-(pyridin-2-ylmethyl)aniline is registered in the PubChem database with the CID 78027 . The compound was first created in the database on March 27, 2005, with the most recent modification occurring on April 5, 2025 . This secondary amine contains two nitrogen atoms in its structure, one within the pyridine ring and another connecting the phenyl group to the pyridine-methyl portion.

Alternative Nomenclature

The compound is known by several synonyms in scientific literature and chemical databases. These alternative names provide insight into its structure and chemical relationships:

Table 1: Synonyms of N-(pyridin-2-ylmethyl)aniline

| Synonym | Type |

|---|---|

| 2-Anilinomethylpyridine | Common name |

| Phenyl-pyridin-2-ylmethyl-amine | Systematic name |

| 2-Pyridinemethanamine, N-phenyl- | CAS index name |

| N-(2-Pyridylmethyl)aniline | Common name |

| n-(2-picolyl)aniline | Common name |

These various nomenclature systems reflect different approaches to naming the compound based on its structural features and chemical relationships .

Registry Numbers and Identifiers

The compound is registered under several international chemical identification systems that enable consistent reference across scientific and regulatory contexts:

Table 2: Registry Numbers and Identifiers

| Identifier Type | Value |

|---|---|

| CAS Registry Number | 4329-81-1 |

| European Community (EC) Number | 224-364-7 |

| ChEMBL ID | CHEMBL402456 |

| DSSTox Substance ID | DTXSID10195810 |

| Nikkaji Number | J205.709C |

| Wikidata | Q72443394 |

These identifiers facilitate cross-referencing this compound across various databases and regulatory frameworks worldwide .

Structural Characteristics

Molecular Structure

N-(pyridin-2-ylmethyl)aniline possesses a distinctive structure consisting of a phenyl ring connected to a pyridine moiety through a nitrogen-methylene bridge. The molecular formula C12H12N2 indicates a total of 12 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . The structure can be visualized as an aniline derivative where the hydrogen atom on the amine nitrogen has been replaced by a 2-pyridylmethyl group.

Structural Identifiers

The compound's structure can be represented through several standard chemical notations:

Table 3: Structural Identifiers

| Identifier Type | Notation |

|---|---|

| SMILES | C1=CC=C(C=C1)NCC2=CC=CC=N2 |

| InChI | InChI=1S/C12H12N2/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13-12/h1-9,14H,10H2 |

| InChIKey | FTCFXBBBKDOQJA-UHFFFAOYSA-N |

These computational descriptors provide standardized representations of the compound's structure that can be used across different chemical databases and software platforms .

Physical and Chemical Properties

General Properties

N-(pyridin-2-ylmethyl)aniline is an organic compound with properties typical of secondary amines containing aromatic rings. Its molecular weight of 184.24 g/mol places it in the category of medium-sized organic molecules . At standard conditions, it exists as a solid compound.

Structural Features Influencing Reactivity

The compound contains several key functional elements that determine its chemical behavior:

-

A secondary amine (N-H) group that can participate in hydrogen bonding and acid-base reactions

-

A pyridine nitrogen that can act as a base or coordinate to metal centers

-

Two aromatic rings that contribute to π-stacking interactions and electrophilic aromatic substitution reactions

These structural features make N-(pyridin-2-ylmethyl)aniline particularly valuable in coordination chemistry and as a directing group in synthetic transformations.

Synthesis Methods

Direct Synthesis Approaches

While the search results don't provide specific synthesis methods for N-(pyridin-2-ylmethyl)aniline itself, related compounds provide insight into potential synthetic routes. The typical approach likely involves the reaction of aniline with 2-(chloromethyl)pyridine or similar activated pyridine derivatives . This nucleophilic substitution reaction would proceed with the aniline nitrogen acting as a nucleophile to displace the leaving group on the pyridine-containing compound.

Related Compound Synthesis

Information about the synthesis of the related compound N,N-bis(pyridin-2-ylmethyl)aniline offers valuable insights. This compound is synthesized through a solid-phase reaction using aniline compounds, 3-(chloromethyl)pyridine hydrochloride, and potassium carbonate as a base . The reaction occurs under mild conditions (50°C) without solvents, which represents an environmentally friendly approach with high yields (approximately 86%) .

The reaction conditions for the related compound are as follows:

-

Temperature: 50°C

-

Reaction time: 12 hours

-

Base: Potassium carbonate

-

Solvent: Solvent-free (solid-phase reaction)

-

Purification: Silica gel column chromatography

This approach offers advantages including simple reaction operations, mild conditions, no solvent requirements, high yields, and suitability for large-scale industrial production .

Applications in Coordination Chemistry

As Bidentate Ligands in Metal Complexes

N-(pyridin-2-ylmethyl)aniline and related compounds function as N,N' bidentate ligands in coordination chemistry, particularly with ruthenium(II) complexes . The compound's ability to coordinate through both the pyridine nitrogen and the aniline nitrogen makes it valuable for forming stable metal complexes.

Research indicates that coordination of these bidentate ligands to moieties such as [Ru(bipy)2]2+, [Ru(η5-C5H5)L]+ (where L = CH3CN, CO), or [Ru(η6-arene)Cl]2+ occurs under diastereoselective or diastereospecific conditions . This stereoselectivity is particularly important for applications requiring precise spatial arrangements of ligands around metal centers.

Oxidation Behavior in Metal Complexes

When coordinated to metal centers, these amine ligands can undergo interesting transformations. Studies have shown that the coordination activates their oxidation to imines by molecular oxygen in base-catalyzed reactions, with hydrogen peroxide detected as a byproduct . This oxidation behavior was also observed during cyclic voltammetry measurements, indicating the potential for these compounds in redox chemistry applications.

Role as Directing Groups in Chemical Transformations

Functional Group Tolerance

The directing group properties of these pyridine-containing anilines demonstrate good functional group tolerance, allowing for effective C(sp2)–H bond amination with various amines . This versatility makes such compounds valuable tools in synthetic organic chemistry for regioselective functionalization of aromatic compounds.

Related Compounds and Derivatives

N,N-bis(pyridin-2-ylmethyl)aniline

This related compound features two pyridin-2-ylmethyl groups attached to the aniline nitrogen, creating a tertiary amine structure with potential for tridentate coordination . Its synthesis has been optimized for industrial-scale production using environmentally friendly conditions.

2-(Pyridin-2-yl)aniline

This compound differs structurally from N-(pyridin-2-ylmethyl)aniline in that the pyridine ring is directly connected to the aniline structure without a methylene bridge . It serves as an effective directing group for C–H amination reactions, highlighting the structural versatility of pyridine-aniline hybrid compounds.

Substituted Derivatives

Various substituted derivatives of N-(pyridin-2-ylmethyl)aniline have been investigated, including those with electron-donating and electron-withdrawing substituents on the aniline portion . These substituents can fine-tune the electronic and steric properties of the ligands, affecting their coordination behavior and reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume